(4E)-4-Methoxyiminoisochroman-3-one
Description
(4E)-4-Methoxyiminoisochroman-3-one is a heterocyclic compound characterized by an isochroman-3-one backbone substituted with a methoxyimino group at position 4 in the E-configuration. The E-stereochemistry ensures distinct spatial orientation of the methoxyimino substituent, influencing molecular interactions and physicochemical properties. This compound belongs to the broader class of homoisoflavonoids, which are noted for their diverse bioactivities, including anticancer and enzyme inhibitory effects .
Properties
IUPAC Name |
(4E)-4-methoxyimino-1H-isochromen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-11-9-8-5-3-2-4-7(8)6-14-10(9)12/h2-5H,6H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOASXDXDQKCNW-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1C2=CC=CC=C2COC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\C2=CC=CC=C2COC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-Methoxyiminoisochroman-3-one typically involves the reaction of isochromenone derivatives with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: Isochromenone derivative.
Reagent: Methoxyamine.
Solvent: Ethanol or methanol.
Conditions: Heating to around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-Methoxyiminoisochroman-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methoxyimino group to other functional groups.
Substitution: The methoxyimino group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4E)-4-Methoxyiminoisochroman-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-4-Methoxyiminoisochroman-3-one involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and other interactions with proteins, affecting their function. The pathways involved may include enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Isochromane Derivatives
- 3-(4-Methoxybenzylidene)isothiochroman-4-one (): Replaces the oxygen atom in the heterocycle with sulfur, enhancing lipophilicity. The 4-methoxybenzylidene substituent at position 3 creates a conjugated system, differing from the methoxyimino group in the target compound .
- 6,7-Dimethoxy-1-(4-methoxyphenyl)isochroman-3-one (): Features methoxy groups at positions 6 and 7, along with a 4-methoxyphenyl substituent at position 1. This multi-methoxy substitution contrasts with the single methoxyimino group in the target compound .
Chroman-4-one Analogues
- 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one (): Contains a hydroxybenzylidene group at position 3 and methoxy at position 5.
- 3-(3-Methoxybenzylidene)chroman-4-one (): A homoisoflavonoid with a methoxybenzylidene substituent at position 3. The dihedral angle between aromatic rings (64.12°) suggests steric effects distinct from the target compound’s planar methoxyimino group .
Functional Group Influence
Methoxy vs. Methoxyimino Substituents
- 5-Methoxy-3-Chromanone (): A simple methoxy-substituted chromanone lacking the imino group.
- (E)-3-Heteroarylidenechroman-4-ones (): Feature heteroarylidene groups at position 3, which enhance selectivity for monoamine oxidase-B (MAO-B) inhibition. The methoxyimino group in the target compound may offer unique binding affinities due to its hybrid electron-donating and hydrogen-bonding capabilities .
Anticancer Activity
- Chloro and methoxy substituents on chroman-4-ones correlate with increased anticancer activity (). The methoxyimino group in the target compound may similarly enhance cytotoxicity, though specific data are pending .
- 3-(4-Methoxybenzylidene)chroman-4-one (): Demonstrates broad bioactivity due to its conjugated system, suggesting the target compound’s methoxyimino group could modulate similar pathways .
Enzyme Inhibition
- (E)-3-Heteroarylidenechroman-4-ones (): Exhibit potent MAO-B inhibition (IC₅₀ < 1 µM). The target compound’s methoxyimino group may improve selectivity via steric and electronic effects .
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
